molecular formula C9H5F3N2O B3219197 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190316-44-9

7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B3219197
CAS No.: 1190316-44-9
M. Wt: 214.14 g/mol
InChI Key: KLNSCIDZBUUJFK-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to a pyrrolo[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe aldehyde group is then introduced via formylation reactions using reagents such as Vilsmeier-Haack or Reimer-Tiemann reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde apart is its unique combination of a trifluoromethyl group and a pyrrolo[3,2-b]pyridine core. This structure imparts distinct electronic and steric properties, making it a valuable scaffold in drug design and material science .

Properties

IUPAC Name

7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-13-7-5(4-15)3-14-8(6)7/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNSCIDZBUUJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676837
Record name 7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-01-8
Record name 7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
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7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
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7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Reactant of Route 6
7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

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